molecular formula C13H16N2O2 B2871774 (4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine CAS No. 1178816-89-1

(4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine

Cat. No.: B2871774
CAS No.: 1178816-89-1
M. Wt: 232.283
InChI Key: SKIQGQZVKMXZFW-UHFFFAOYSA-N
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Description

(4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine is a chemical compound that features a phenyl ring substituted with a methanamine group and a methoxy group linked to a 3,5-dimethylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine typically involves the following steps:

    Formation of the 3,5-Dimethylisoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a suitable leaving group.

    Coupling with the Phenyl Ring: The final step involves coupling the 3,5-dimethylisoxazole moiety with a phenyl ring bearing a methanamine group. This can be done using various coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol and a suitable leaving group under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethylisoxazol-4-yl)methanamine: Lacks the phenyl and methoxy groups, resulting in different chemical properties and biological activities.

    (4-Methoxyphenyl)methanamine:

    (3,5-Dimethylisoxazol-4-yl)methoxybenzene: Lacks the methanamine group, altering its interaction with biological targets.

Uniqueness

(4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine is unique due to the presence of both the isoxazole ring and the methanamine group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-13(10(2)17-15-9)8-16-12-5-3-11(7-14)4-6-12/h3-6H,7-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIQGQZVKMXZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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